(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid
Potent and selective bradykinin B1 receptor antagonist (ID50 values are 2.8 and > 600 nM at B1 and B2 receptors respectively), which shows no intrinsic agonist activity and is resistant to aminopeptidase and kininase II (ACE) cleavage. Displays hypertensive activity in vivo.
Brand Name:
Vulcanchem
CAS No.:
229030-05-1
VCID:
VC21539374
InChI:
InChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35-,41-,42-,43+,44-,45-,46-,48-,58-/m0/s1
SMILES:
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C
Molecular Formula:
C58H83N13O12
Molecular Weight:
1154.4 g/mol
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid
CAS No.: 229030-05-1
VCID: VC21539374
Molecular Formula: C58H83N13O12
Molecular Weight: 1154.4 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid - 229030-05-1](/images/no_structure.jpg)
Description | Potent and selective bradykinin B1 receptor antagonist (ID50 values are 2.8 and > 600 nM at B1 and B2 receptors respectively), which shows no intrinsic agonist activity and is resistant to aminopeptidase and kininase II (ACE) cleavage. Displays hypertensive activity in vivo. |
---|---|
CAS No. | 229030-05-1 |
Product Name | (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid |
Molecular Formula | C58H83N13O12 |
Molecular Weight | 1154.4 g/mol |
IUPAC Name | (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35-,41-,42-,43+,44-,45-,46-,48-,58-/m0/s1 |
Standard InChIKey | STDZHNYUPODPLD-DDLDLQAOSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@](C)(CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Appearance | White lyophilised solid |
Boiling Point | N/A |
Melting Point | N/A |
Purity | >98% |
Sequence | Ac-Lys-Arg-Pro-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH |
Storage | -20°C |
PubChem Compound | 10374059 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume